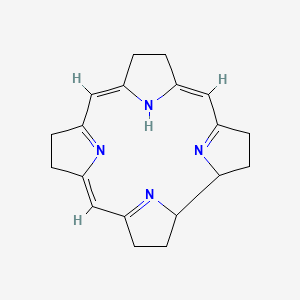

Corrin

描述

属性

CAS 编号 |

262-76-0 |

|---|---|

分子式 |

C19H22N4 |

分子量 |

306.4 g/mol |

IUPAC 名称 |

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |

InChI |

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |

InChI 键 |

PXOPDYTVWWQZEK-DPQCFBEESA-N |

SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

手性 SMILES |

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |

规范 SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

同义词 |

corrin |

产品来源 |

United States |

Foundational & Exploratory

The Fundamental Structure of the Corrin Ring System: A Technical Guide

The corrin ring system represents a unique class of tetrapyrrole macrocycles, most famously forming the core of vitamin B12 and its coenzyme forms. Its intricate structure and the coordination chemistry of its central cobalt ion are fundamental to its diverse biological roles, including crucial enzymatic reactions in metabolism. This guide provides an in-depth technical overview of the this compound ring's structure, supported by quantitative data, experimental methodologies, and a visualization of its biosynthetic pathway.

Core Chemical Structure

The this compound ring is a heterocyclic compound composed of four reduced pyrrole-like subunits.[1][2] Unlike the related porphyrin macrocycle, where the four rings are linked by four methine bridges, the this compound ring features a direct covalent bond between rings A and D.[3][4] This "missing" methine bridge results in a more flexible and less planar structure compared to the rigid, aromatic porphyrin system.[1][3]

The core of the molecule is a 15-membered inner ring containing eleven carbon and four nitrogen atoms (C11N4).[1] The conjugated system of alternating double and single bonds does not extend around the entire macrocycle, which contributes to its flexibility.[1][3] The parent, metal-free this compound has the chemical formula C19H22N4.[1][2]

Comparison with Porphyrin and Chlorin Rings:

| Feature | This compound Ring | Porphyrin Ring | Chlorin Ring |

| Inner Ring Size | 15-membered (C11N4)[1] | 16-membered (C12N4)[1] | 16-membered (C12N4)[1] |

| Ring Linkage | 3 methine bridges, 1 direct A-D ring link[3] | 4 methine bridges | 4 methine bridges |

| Conjugation | Partial, not fully aromatic[3] | Fully aromatic, delocalized system | Aromatic, but one pyrrole (B145914) ring is reduced[1] |

| Planarity | Non-planar, flexible[1][3][5] | Highly planar and rigid[5] | Less planar than porphyrin[1] |

| Central Atom (in biology) | Cobalt (Vitamin B12)[6] | Iron (Heme), Magnesium (Chlorophyll) | Magnesium (Chlorophyll)[1] |

Coordination Chemistry of Cobalt

In biologically active corrins, such as cobalamin (vitamin B12), a cobalt ion is centrally chelated by the four nitrogen atoms of the pyrrole-like rings.[6] The cobalt is typically in the +3 oxidation state (Co(III)) and exhibits a pseudo-octahedral coordination geometry.[7][8]

-

Equatorial Plane: The four nitrogen atoms of the this compound ring form the four equatorial coordination sites.[6]

-

Axial Ligands: The two axial positions (termed alpha, 'lower', and beta, 'upper') are occupied by other ligands.[8][9]

-

The alpha (α) position is typically occupied by the nitrogen atom of a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide, which is attached back to the propionate (B1217596) side chain of ring D, forming a characteristic nucleotide loop.[3][8]

-

The beta (β) position is the site of catalytic activity and can be occupied by various groups, such as a cyano (-CN) group in cyanocobalamin (B1173554) (the common supplemental form), a methyl (-CH3) group in methylcobalamin (B1676134), or a 5'-deoxyadenosyl group in adenosylcobalamin.[3][8]

-

The nature of the axial ligands significantly influences the reactivity of the cobalt center.[8] The Co-C bond in methylcobalamin and adenosylcobalamin is a rare example of a stable metal-carbon bond in biology and is central to the coenzyme's function.[3][10]

Quantitative Structural Data

The precise three-dimensional structure of the this compound ring and its derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. These studies provide detailed quantitative data on bond lengths, angles, and conformation.

Table 1: Selected Bond Lengths from X-ray Crystallography of Cobalamin Analogs

| Compound | Axial Ligand (β-face) | Co-C Bond (Å) | Co-N (Axial, DMB) (Å) | Reference |

| Ethylcobalamin (EtCbl) | Ethyl | 2.023(2) | 2.232(1) | [11] |

| Butylcobalamin (BuCbl) | Butyl | 2.028(4) | 2.244(1) | [11] |

| Glutathionylcobalamin (B146606) (GSCbl) | Glutathione (via S) | 2.295(1) (Co-S) | 2.074(3) | [12] |

Table 2: Crystallographic Data for Selected Cobalamins

| Compound | Space Group | Unit Cell Parameters (a, b, c in Å) | Reference |

| Ethylcobalamin (EtCbl) | P2₁2₁2₁ | 16.00, 21.02, 24.54 | [11] |

| Butylcobalamin (BuCbl) | P2₁2₁2₁ | 16.03, 20.73, 24.62 | [11] |

| Glutathionylcobalamin (GSCbl) | P2₁2₁2₁ | 16.25, 21.06, 25.72 | [12] |

| Coenzyme B12 | P2₁2₁2₁ | 27.93, 21.73, 15.34 | [13] |

Table 3: NMR Spectroscopy Data for Corrinoids

| Nucleus | Parameter | Observation | Reference |

| 31P | Chemical Shift | Correlates excellently with the axial Co-N bond length (r² = 0.996). | [14] |

| 31P | Chemical Shift Anisotropy | 110.3 ppm for protein-free Aquacobalamin (B1421323) (H₂OCbl). | [15] |

| 1H / 13C | Chemical Shifts | Routine assignment allows for detailed structural and conformational analysis. | [14] |

Experimental Protocols for Structural Elucidation

A. X-ray Crystallography

X-ray diffraction has been the cornerstone for determining the three-dimensional structure of corrinoids since the pioneering work of Dorothy Hodgkin.[7]

-

Methodology:

-

Crystallization: Crystals of the target cobalamin are grown from solution. For example, crystals of glutathionylcobalamin were grown from their synthesis mixtures at 4 °C over 72 hours to one week.[12] Common precipitants used for crystallizing cobalamin-protein complexes include polyethylene (B3416737) glycol (PEG) and ethanol.[16]

-

Cryo-protection: To prevent damage from radiation, crystals are often transferred into a cryo-protectant, such as paratone oil, before being flash-cooled in liquid nitrogen.[12]

-

Data Collection: Diffraction data are collected by exposing the crystal to a high-intensity X-ray beam, often from a synchrotron source to achieve high resolution.[11][12][16] The diffraction pattern is recorded on a detector.

-

Structure Solution: The positions of heavy atoms like cobalt are determined first from the diffraction data (e.g., using Patterson synthesis).[13] These positions are then used to phase the remaining reflections and build a model of the entire molecule.

-

Refinement: The atomic model is refined against the experimental data to improve its accuracy, resulting in low R-factors (a measure of the agreement between the model and the data).[7][12] Modern structures can achieve R-factors below 5%.[7]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of corrinoids in solution, providing data that complements the static picture from crystallography.[14][17]

-

Methodology:

-

Sample Preparation: Samples for NMR are prepared by dissolving the corrinoid compound in a suitable deuterated solvent, such as D₂O.[14] Concentrations are typically in the millimolar range.

-

Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired on a high-field NMR spectrometer. For example, ³¹P NMR measurements have been performed at 121.71 MHz and ¹³C spectra at 75.61 MHz.[14]

-

Chemical Shift Referencing: Chemical shifts are measured relative to an internal or external standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P.[14]

-

Spectral Analysis: The correlation between NMR parameters (like chemical shifts) and structural features (like bond lengths) is analyzed. For instance, the ³¹P chemical shift of the nucleotide loop phosphodiester is highly correlated with the axial Co-N bond length, providing a reliable method for estimating this bond distance in solution.[14]

-

Biosynthesis of the this compound Ring

The biosynthesis of the this compound ring is a complex, multi-enzyme process that begins with uroporphyrinogen III, the common precursor to all tetrapyrroles, including heme and chlorophyll.[18][19][20][21] There are two primary, genetically distinct pathways: an aerobic pathway that requires oxygen and a cobalt-independent initial phase, and an anaerobic pathway where cobalt is inserted early in the process.[21][22] The following diagram illustrates a simplified logical workflow of the key stages.

Caption: Logical workflow of the anaerobic this compound ring biosynthesis pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 262-76-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Structural detail for Vitamin B12 [chm.bris.ac.uk]

- 4. genscript.com [genscript.com]

- 5. pediaa.com [pediaa.com]

- 6. testbook.com [testbook.com]

- 7. journals.co.za [journals.co.za]

- 8. Vitamin B12: Unique Metalorganic Compounds and the Most Complex Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heteronuclear NMR studies of cobalt corrinoids. 20. 31P chemical shift anisotropy of aquacobalamin and its complex with a haptothis compound from chicken serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. ismar.org [ismar.org]

- 18. Vitamin B12: Biosynthesis of the this compound Ring | Semantic Scholar [semanticscholar.org]

- 19. pnas.org [pnas.org]

- 20. Biosynthesis of porphyrins and corrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

The Corrin Core: A Technical Guide to the Discovery and History of Vitamin B12 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrin-containing compounds, most notably Vitamin B12 (cobalamin), represent a fascinating and vital class of natural products. Their intricate structure, centered around a unique this compound macrocycle, and their essential role in various metabolic processes have captivated chemists and biologists for over a century. This technical guide provides an in-depth exploration of the discovery, history, structure, synthesis, and biological significance of these remarkable molecules. It is designed to be a comprehensive resource, offering detailed experimental insights and quantitative data to support advanced research and development in this field.

A Century of Discovery: From Pernicious Anemia to Total Synthesis

The journey to understanding corrinoids is a story of interdisciplinary scientific triumph, marked by Nobel Prize-winning discoveries that spanned medicine, chemistry, and physics.

The story begins with the clinical observations of pernicious anemia, a fatal disease in the 19th and early 20th centuries. In the 1920s, George Whipple, George Minot, and William Murphy made the groundbreaking discovery that feeding raw liver to patients could effectively treat the disease, an achievement for which they were awarded the Nobel Prize in Physiology or Medicine in 1934.[1][2][3][4] This pointed to the existence of an "anti-pernicious anaemia factor" within the liver.[4]

The quest to isolate this factor was a significant challenge. In 1948, two groups, one led by Karl Folkers at Merck and the other by Ernest Lester Smith at Glaxo, independently isolated a red crystalline substance from liver extracts, which they named vitamin B12.[1][4] Shortly after, it was discovered that this new vitamin contained a cobalt atom.[1]

The formidable task of elucidating the complex three-dimensional structure of vitamin B12 was undertaken by Dorothy Hodgkin and her team. Using the pioneering technique of X-ray crystallography, they meticulously mapped the positions of the atoms in the molecule.[4][5][6][7] This monumental work, which took nearly a decade, revealed the unique this compound ring structure and the overall architecture of cobalamin, earning Hodgkin the Nobel Prize in Chemistry in 1964.[3][4][5][6]

The final chapter in the foundational history of vitamin B12 was its total chemical synthesis, a feat considered a landmark in the field of organic chemistry.[8][9] This monumental challenge was conquered in 1972 through a collaborative effort between the research groups of Robert Burns Woodward at Harvard University and Albert Eschenmoser at the Swiss Federal Institute of Technology (ETH).[1][8][9][10] Their elegant and complex multi-step syntheses confirmed the structure proposed by Hodgkin and opened new frontiers in synthetic organic chemistry.[8][9]

Physicochemical Properties of Corrinoids

The unique chemical structure of this compound-containing compounds gives rise to a distinct set of physicochemical properties. These properties are crucial for their biological function and are essential for their isolation, characterization, and quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for cyanocobalamin (B1173554) (Vitamin B12).

| Physicochemical Property | Value | Reference |

| Molecular Formula | C63H88CoN14O14P | [10] |

| Molecular Weight | 1355.37 g/mol | [10] |

| Appearance | Dark red crystals or crystalline powder | [11] |

| Solubility in Water | 1 in 80 parts | [11] |

| Melting Point | >300 °C |

| Spectroscopic Data (UV-Vis in Water) | λmax (nm) | Molar Absorptivity (ε) | Reference |

| γ-band | 361 | 27,500 M⁻¹cm⁻¹ | [12] |

| α-band | 550 | - | [11][12] |

| β-band | 278 | - | [11][12] |

| Ratio A361/A278 | 1.70 - 1.90 | - | [11] |

| Ratio A361/A550 | 3.15 - 3.45 | - | [11] |

| Selected ¹H NMR Chemical Shifts (in D₂O) | Proton Assignment | Chemical Shift (ppm) | Reference |

| H1 (C1-H) | This compound Ring | ~6.0-7.5 | [13] |

| CH₃ groups | This compound Ring | ~0.4-2.6 | [13] |

| H1' (Ribose) | Nucleotide | ~6.2 | [13] |

| Benzimidazole protons | Nucleotide | ~6.4-7.2 | [13] |

| Selected ¹³C NMR Chemical Shifts (in D₂O) | Carbon Assignment | Chemical Shift (ppm) | Reference |

| C=N (this compound) | This compound Ring | ~170-180 | [14] |

| CH₃ (this compound) | This compound Ring | ~15-30 | [14] |

| C1' (Ribose) | Nucleotide | ~100 | [14] |

| Benzimidazole carbons | Nucleotide | ~110-140 | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound-containing compounds. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Isolation and Purification of Vitamin B12 from Propionibacterium freudenreichii

Propionibacterium freudenreichii is a known producer of Vitamin B12. The following protocol outlines a general procedure for its extraction and purification.

-

Cell Culture and Harvest:

-

Cultivate P. freudenreichii in a suitable growth medium (e.g., yeast extract lactate (B86563) medium) under anaerobic conditions at 30°C.[15]

-

After a sufficient incubation period (e.g., 84 hours of anaerobic followed by 60 hours of aerobic cultivation), harvest the cells by centrifugation.[16]

-

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in a potassium phosphate (B84403) buffer (pH 5.5).

-

Lyse the cells to release the intracellular corrinoids. This can be achieved by methods such as sonication or autoclaving.

-

To convert all corrinoids to the more stable cyanocobalamin form, add a solution of potassium cyanide (KCN) to the lysate. Caution: KCN is highly toxic and must be handled with appropriate safety precautions.

-

Heat the mixture to facilitate the conversion and denature proteins.

-

-

Purification:

-

Centrifuge the lysate to remove cell debris.

-

The supernatant can be subjected to further purification steps, such as:

-

Solvent Extraction: Use organic solvents like phenol-chloroform to extract the cyanocobalamin.

-

Solid-Phase Extraction (SPE): Employ cartridges, such as C18, to bind and then elute the vitamin.

-

Immunoaffinity Chromatography (IAC): Use columns with antibodies specific to vitamin B12 for highly selective purification.[17]

-

Ion-Exchange Chromatography: Separate corrinoids based on their charge.[18]

-

-

-

Quantification and Analysis:

-

The concentration of the purified vitamin B12 can be determined spectrophotometrically by measuring the absorbance at 361 nm.

-

The purity and identity can be confirmed by High-Performance Liquid Chromatography (HPLC).

-

HPLC Analysis of Corrinoids

High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of different corrinoid forms.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.

-

Detection: Corrinoids are monitored at their characteristic absorption maxima, usually 361 nm or 550 nm.[11]

-

Sample Preparation: Samples should be filtered through a 0.22 or 0.45 µm filter before injection to remove particulate matter.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample.

-

Run the gradient program to separate the different corrinoids.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

-

Biosynthesis of Cobalamin

The intricate structure of cobalamin is assembled through a complex series of enzymatic reactions that occur exclusively in certain bacteria and archaea. Two major pathways have been elucidated: the aerobic (oxygen-dependent) and the anaerobic (oxygen-independent) pathway.

Aerobic Biosynthesis Pathway

The aerobic pathway is characterized by the late insertion of the cobalt ion into the this compound ring. Key steps include:

-

Uroporphyrinogen III (Uro'gen III) as the common precursor: The biosynthesis of cobalamin, heme, and chlorophyll (B73375) all diverge from this common intermediate.[19]

-

Series of Methylations: A cascade of methylation reactions, utilizing S-adenosylmethionine (SAM) as the methyl donor, adds several methyl groups to the Uro'gen III macrocycle, forming a series of intermediates known as precorrins.[19]

-

Ring Contraction: A key step involves the oxidative removal of a carbon atom from the macrocycle, contracting the porphyrin-like ring into the characteristic this compound ring. This is catalyzed by an oxygen-dependent monooxygenase.

-

Cobalt Chelation: The cobalt ion is inserted into the completed this compound ring by a cobaltochelatase.

-

Lower Ligand Assembly and Attachment: The 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop is synthesized and attached to the cobalt ion and the propionamide (B166681) side chain of the this compound ring.

-

Adenosylation: The final step involves the attachment of a deoxyadenosyl group to the cobalt ion, forming the active coenzyme B12.

Anaerobic Biosynthesis Pathway

The anaerobic pathway is distinguished by the early insertion of cobalt and proceeds in the absence of oxygen.

-

Early Cobalt Insertion: Cobalt is inserted into a prethis compound intermediate early in the pathway.

-

Oxygen-Independent Ring Contraction: The mechanism of ring contraction does not require molecular oxygen.

-

Subsequent Transformations: The pathway then proceeds through a series of methylation and amidation reactions, similar to the aerobic pathway, to ultimately form adenosylcobalamin.

Conclusion

The discovery and elucidation of the history of this compound-containing compounds stand as a testament to the power of scientific inquiry. From its origins in the treatment of a deadly disease to the intricate details of its biosynthesis and total synthesis, the story of Vitamin B12 continues to inspire new avenues of research. This technical guide has provided a comprehensive overview of this fascinating field, with a focus on the quantitative data and experimental methodologies that are essential for researchers, scientists, and drug development professionals. The continued exploration of corrinoid chemistry and biology holds immense promise for the development of new therapeutics and a deeper understanding of the fundamental processes of life.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Crystallization and preliminary X-ray diffraction analysis of human transcobalamin, a vitamin B12-transporting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.co.za [journals.co.za]

- 4. Vitamin B12 [chm.bris.ac.uk]

- 5. iycr2014.org [iycr2014.org]

- 6. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Vitamin B12 total synthesis - Wikipedia [en.wikipedia.org]

- 9. studylib.net [studylib.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. cdn.who.int [cdn.who.int]

- 12. PhotochemCAD | Cyanocobalamin [photochemcad.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Co-fermentation of Propionibacterium freudenreichii and Lactobacillus brevis in Wheat Bran for in situ Production of Vitamin B12 [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. conductscience.com [conductscience.com]

- 19. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Sources and Producers of Corrinoids in Microbial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrinoids, a class of cobalt-containing tetrapyrrole molecules including the well-known vitamin B12 (cobalamin), are essential cofactors for a wide range of metabolic processes across all domains of life.[1] Despite their universal importance, the de novo biosynthesis of these complex molecules is exclusively performed by a limited number of bacteria and archaea.[2][3] This dichotomy establishes a complex web of microbial interdependence, where the majority of organisms, known as corrinoid auxotrophs, rely on a minority of producers for their supply.[4][5] Understanding the natural sources and producers of corrinoids within diverse microbial ecosystems is therefore fundamental for fields ranging from microbial ecology and biogeochemistry to human health and industrial biotechnology.

This in-depth technical guide provides a comprehensive overview of the key microbial producers of corrinoids, their distribution in various ecosystems, and the intricate mechanisms governing corrinoid-based microbial interactions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of these vital microbial metabolites.

I. Key Microbial Producers and Natural Sources of Corrinoids

Corrinoid biosynthesis is not evenly distributed among prokaryotes. Specific phyla and genera are recognized as the primary producers in various environments. The structural diversity of corrinoids, particularly in their lower ligand, is a key feature, with different producers often synthesizing distinct analogs of vitamin B12.[4]

Major Corrinoid-Producing Microbial Taxa

A genomic survey across a vast number of bacterial species has revealed that while approximately 86% require corrinoids, less than half are predicted to be capable of de novo synthesis.[4] The primary producers are found within specific bacterial and archaeal lineages.

-

Bacteria:

-

Proteobacteria: This diverse phylum includes well-known producers like Pseudomonas denitrificans, a key organism in the industrial production of vitamin B12.[6][7] Other members, such as those in the orders Rhizobiales, Rhodobacterales, and Burkholderiales, are also significant contributors in soil and aquatic environments.

-

Actinobacteria: This phylum is a major source of corrinoids in soil ecosystems.[5][8] Genera like Streptomyces and Propionibacterium are notable producers, with Propionibacterium freudenreichii also being used for commercial vitamin B12 fermentation.[6][9]

-

Firmicutes: Certain members of this phylum, including some Lactobacillus species, have been shown to produce corrinoids.[10]

-

Cyanobacteria: These photosynthetic bacteria are primary producers of pseudocobalamin (an adenine-containing corrinoid) in marine environments.[11] Genera such as Synechococcus are significant contributors to the marine corrinoid pool.[2][12][13][14]

-

Spirochaetes: Some species within this phylum are also known corrinoid producers.

-

-

Archaea:

-

Euryarchaeota: Methanogenic archaea are significant producers of corrinoids in anaerobic environments, where these cofactors are essential for methanogenesis.

-

Thaumarchaeota: This phylum has been identified as a source of cobalamin in marine ecosystems.[11]

-

Thermoproteota: Members of this archaeal phylum are predicted to be significant corrinoid producers in soil environments.[5][8]

-

Corrinoid Distribution in Microbial Ecosystems

The abundance and diversity of corrinoids vary significantly across different microbial habitats.

-

Soil: Soil is a rich reservoir of corrinoids, with concentrations of cobalamin ranging from 1 to 50 ng per gram of soil.[8][15] The majority of these corrinoids are found adhered to the soil matrix.[8][16] Metagenomic analyses of soil reveal a high prevalence of corrinoid-dependent organisms, while the capacity for de novo synthesis is limited to a minority of the community, primarily within the Actinobacteria, Proteobacteria, and Thermoproteota.[5][8]

-

Marine Environments: In the ocean, a distinct distribution of corrinoid analogs is observed. Cyanobacteria are the primary producers of pseudocobalamin, while select heterotrophic bacteria and Thaumarchaeota are responsible for cobalamin synthesis.[11] Concentrations of particulate pseudocobalamin in the ocean can range from undetectable to 0.15 pM.[17]

-

Human Gut Microbiome: The human gut is a complex ecosystem where corrinoid dynamics play a crucial role. While over 80% of gut bacteria are predicted to require corrinoids, less than 25% can synthesize them.[3] This highlights the intense competition and cooperation for these essential cofactors within the gut microbiota.

-

Dechlorinating Microbial Communities: In specialized environments, such as those contaminated with chlorinated solvents, specific corrinoids are essential for bioremediation processes. In some trichloroethene-dechlorinating communities, p-cresolylcobamide and cobalamin have been identified as the most abundant corrinoids.[18]

II. Quantitative Data on Corrinoid Production

The following tables summarize available quantitative data on corrinoid production by various microbial producers and their concentrations in different ecosystems. This data is crucial for understanding the metabolic capacity of these organisms and the availability of corrinoids in their natural habitats.

| Microbial Producer | Corrinoid Produced | Production Level | Culture Conditions | Reference |

| Pseudomonas denitrificans | Vitamin B12 (Cobalamin) | High (Industrial Strain) | Aerobic fermentation | [6][7] |

| Propionibacterium freudenreichii | Vitamin B12 (Cobalamin) | ~20 mg/L | Anaerobic/Aerobic fermentation | [9] |

| Streptomyces olivaceus | Vitamin B12 (Cobalamin) | ~3.3 mg/L | Submerged culture | [9] |

| Engineered E. coli | Coenzyme B12 | 0.65 ± 0.03 µg/g cdw | Optimized culture | [7] |

| Synechococcus sp. WH 8102 | Pseudocobalamin | ~300 ± 100 molecules/cell | Culture | [2][12][13][14] |

| Synechococcus (Northwest Atlantic) | Pseudocobalamin | 296 ± 101 molecules/cell | Environmental samples | [12] |

| Ecosystem | Corrinoid | Concentration | Measurement Method | Reference |

| Grassland Soil | Cobalamin | 1 - 50 ng/g | Microbial growth-based assay | [8][15] |

| Marine Environment (Particulate) | Pseudocobalamin | Undetectable to 0.15 pM | LC-MS | [17] |

| Dechlorinating Microbial Community (LoTCE) | Cobalamin | 3.2 nM | LC/MS/MS | [18] |

| Dechlorinating Microbial Community (HiTCE) | Cobalamin | 2.2 nM | LC/MS/MS | [18] |

| Dechlorinating Microbial Community (LoTCE) | p-Cresolylcobamide | Most abundant | LC/MS/MS | [18] |

| Dechlorinating Microbial Community (HiTCE) | p-Cresolylcobamide | Most abundant | LC/MS/MS | [18] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of corrinoids in microbial ecosystems.

Protocol for Corrinoid Extraction from Bacterial Cultures

This protocol is a synthesis of methods described for extracting corrinoids from bacterial cells for subsequent analysis.[19][20][21]

Materials:

-

Bacterial cell pellet

-

Saline solution (0.85%)

-

Centrifuge and centrifuge tubes

-

Water bath or heat block at 100°C

-

0.22 µm syringe filters

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture (e.g., 100 ml) at 15,000 x g for 15 minutes at 4°C to pellet the cells.

-

Methanol Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate volume of methanol (e.g., 1 ml). Store at -20°C if not proceeding immediately.

-

Washing (for bioassay): If preparing for a bioassay to measure intracellular corrinoids, wash the cell pellet twice with 0.85% saline solution to remove extracellular corrinoids. Resuspend the final pellet in saline.

-

Lysis: Incubate the resuspended cell pellet (in methanol or saline) at 100°C for 20 minutes to lyse the cells and release the corrinoids.

-

Clarification: Centrifuge the lysate at high speed (e.g., 6,000 x g for 5 minutes) to pellet cell debris.

-

Filtration: Carefully collect the supernatant and pass it through a 0.22 µm filter to obtain a clear cell lysate containing the extracted corrinoids.

-

Storage: Store the extracted corrinoids at -20°C until analysis. For light-sensitive adenosylcobamides, perform extraction steps under red light and store samples in the dark.

Protocol for LC-MS/MS Analysis of Corrinoids

This protocol outlines the general steps for the quantification of corrinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[18][22][23][24][25][26]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw the extracted corrinoid samples.

-

If necessary, perform a solid-phase extraction (SPE) step to concentrate the corrinoids and remove interfering substances. This is particularly important for environmental samples with low corrinoid concentrations.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

-

-

Chromatographic Separation:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve ionization. The gradient is designed to separate the different corrinoid analogs based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to the ESI source of the mass spectrometer, operating in positive ion mode.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target corrinoids. This involves selecting precursor ions (the molecular ions of the corrinoids) and their characteristic product ions (fragments generated by collision-induced dissociation).

-

Develop an MRM method with specific transitions for each corrinoid analog of interest.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations for each corrinoid to be quantified.

-

Analyze the standards using the same LC-MS/MS method to generate a calibration curve.

-

Quantify the corrinoids in the samples by comparing their peak areas to the calibration curve.

-

Protocol for E. coli Bioassay for Corrinoid Quantification

This bioassay utilizes an E. coli mutant strain that cannot synthesize methionine without an external source of a functional corrinoid. The growth of this strain is proportional to the amount of available corrinoid.[5][20][27][28]

Materials:

-

E. coli ∆metE mutant strain (requires a corrinoid for methionine synthesis)

-

M9 minimal medium with a suitable carbon source (e.g., glycerol)

-

96-well microplates

-

Microplate reader

-

Corrinoid standards of known concentrations

-

Extracted corrinoid samples

Procedure:

-

Preparation of Inoculum: Grow the E. coli ∆metE strain overnight in a rich medium (e.g., LB broth). Wash the cells with M9 minimal medium to remove any residual rich media components.

-

Assay Setup:

-

In a 96-well plate, prepare a serial dilution of the corrinoid standards in M9 glycerol (B35011) medium.

-

Add the extracted corrinoid samples to other wells. It may be necessary to test several dilutions of the samples.

-

Include a negative control with no added corrinoid.

-

-

Inoculation: Inoculate all wells with the washed E. coli ∆metE cells to a final OD600 of approximately 0.01.

-

Incubation: Incubate the plate at 37°C with shaking in a microplate reader for a set period (e.g., 22 hours).

-

Measurement: Monitor the optical density (OD600) of the cultures over time. The final OD600 reading is used for quantification.

-

Quantification:

-

Generate a standard curve by plotting the final OD600 of the standards against their known concentrations.

-

Determine the concentration of corrinoids in the samples by interpolating their final OD600 values on the standard curve.

-

IV. Signaling Pathways and Logical Relationships

Corrinoids are not only essential cofactors but also act as signaling molecules that regulate gene expression in bacteria, primarily through riboswitches.

Corrinoid-Dependent Gene Regulation via Riboswitches

Riboswitches are structured RNA elements located in the 5'-untranslated region of mRNAs that directly bind to small molecules, including corrinoids, to control the expression of downstream genes.[29][30][31][32][33] The binding of a corrinoid molecule to the aptamer domain of the riboswitch induces a conformational change in the expression platform, which can lead to either transcription termination or inhibition of translation initiation.

Caption: Corrinoid-mediated transcriptional repression via a riboswitch.

Corrinoid Salvaging and Remodeling Pathways

Many bacteria that cannot synthesize corrinoids de novo possess sophisticated salvaging and remodeling pathways to acquire and modify corrinoids from their environment.[1][34][35][36] Salvaging involves the uptake of incomplete corrinoid precursors, such as cobinamide (Cbi), and their conversion into a complete cobamide. Remodeling allows bacteria to modify the lower ligand of an imported cobamide to a form that is compatible with their specific enzymes.

Caption: Generalized workflow for corrinoid salvaging and remodeling in bacteria.

V. Conclusion

The study of corrinoid biosynthesis and exchange in microbial ecosystems is a rapidly evolving field with significant implications for our understanding of microbial community dynamics, host-microbe interactions, and the development of novel biotechnological applications. This technical guide provides a foundational overview of the key microbial players, their metabolic capabilities, and the experimental approaches used to investigate these fascinating molecules. As research continues to unravel the complexities of the "corrinoid economy," the knowledge of who produces these vital cofactors and how they are shared will be invaluable for manipulating microbial communities for the benefit of environmental and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Production and utilization of pseudocobalamin in marine Synechococcus cultures and communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The corrinoid model for dissecting microbial community interactions across scales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ramauniversity.ac.in [ramauniversity.ac.in]

- 10. Frontiers | Novel Pathway for Corrinoid Compounds Production in Lactobacillus [frontiersin.org]

- 11. osti.gov [osti.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Soil microbial community response to corrinoids is shaped by a natural reservoir of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Identification of specific corrinoids reveals corrinoid modification in dechlorinating microbial communities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. superfund.berkeley.edu [superfund.berkeley.edu]

- 20. Laboratory evolution of E. coli with a natural vitamin B12 analog reveals roles for cobamide uptake and adenosylation in methionine synthase-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. rsc.org [rsc.org]

- 23. LC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]

- 24. youtube.com [youtube.com]

- 25. lcms.cz [lcms.cz]

- 26. organomation.com [organomation.com]

- 27. Escherichia coli Physiology in Luria-Bertani Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Validation of a Standard Luminescence Method for the Fast Determination of the Antimicrobial Activity of Nanoparticles in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Uncovering how bacteria sense and respond to chemically diverse corrinoids through cobalamin riboswitch gene regulation [escholarship.org]

- 31. Genetic dissection of regulation by a repressing and novel activating corrinoid riboswitch enables engineering of synthetic riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Cobalamin Riboswitches Are Broadly Sensitive to Corrinoid Cofactors to Enable an Efficient Gene Regulatory Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Corrinoid salvaging and cobamide remodeling in bacteria and archaea - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of the Corrin Ring: A Technical Guide to Aerobic and Anaerobic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The corrin ring, the central macrocycle of vitamin B12 (cobalamin), is a complex natural product exclusively synthesized by certain bacteria and archaea. Its biosynthesis is a fascinating and intricate process involving a cascade of enzymatic reactions. Two major pathways have been elucidated for the construction of the this compound ring: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. The fundamental difference between these two routes lies in the timing of cobalt insertion into the macrocycle and the chemical strategies employed for ring contraction and other key transformations.[1][2] This technical guide provides an in-depth comparison of the aerobic and anaerobic pathways of this compound ring biosynthesis, presenting key enzymatic steps, quantitative data, experimental methodologies, and visual representations of the biochemical routes.

Core Differences Between the Pathways

The aerobic and anaerobic pathways diverge after the formation of uroporphyrinogen III, the last common precursor for all tetrapyrroles, including hemes and chlorophylls.[2] The key distinctions are:

-

Oxygen Requirement: The aerobic pathway utilizes molecular oxygen in a critical ring contraction step, whereas the anaerobic pathway employs an oxygen-independent mechanism.[1]

-

Cobalt Insertion: In the aerobic pathway, cobalt is inserted late in the biosynthesis, after the this compound ring has been largely constructed. Conversely, the anaerobic pathway is characterized by the early insertion of cobalt into a porphyrinoid precursor.[1][2]

-

Key Enzymes: Consequently, the two pathways employ distinct sets of enzymes for several key transformations, including ring contraction and methylations.

The Aerobic Pathway of this compound Ring Biosynthesis

The aerobic pathway is predominantly found in bacteria such as Pseudomonas denitrificans. It is characterized by a series of methylations, an oxygen-dependent ring contraction, and late cobalt insertion.

Key Intermediates and Enzymatic Steps:

The pathway proceeds from uroporphyrinogen III through a series of "prethis compound" intermediates, named according to the number of methyl groups added from the methyl donor S-adenosyl-L-methionine (SAM).

-

Uroporphyrinogen III to Prethis compound-2: The enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), encoded by the cobA gene, catalyzes the sequential methylation of uroporphyrinogen III at C-2 and C-7 to yield prethis compound-2.

-

Prethis compound-2 to Prethis compound-3A: Prethis compound-2 is then methylated at C-20 by CobI to form prethis compound-3A.

-

Prethis compound-3A to Prethis compound-3B: The key oxygen-dependent step is catalyzed by the monooxygenase CobG, which hydroxylates C-20 and facilitates the formation of a γ-lactone ring, yielding prethis compound-3B.

-

Prethis compound-3B to Prethis compound-4: CobJ, a bifunctional enzyme, methylates C-17 and catalyzes the ring contraction, extruding the C-20 carbon and forming the contracted this compound macrocycle, prethis compound-4.

-

Further Methylations and Modifications: A series of subsequent methylations at C-11 (CobM) and C-1 (CobF) and other modifications lead to the formation of hydrogenobyrinic acid.

-

Cobalt Insertion: Finally, the cobaltochelatase complex (CobN, CobS, CobT) inserts cobalt into the this compound ring to form cobyrinic acid.

Signaling Pathway Diagram: Aerobic this compound Ring Biosynthesis

References

An In-depth Technical Guide to the Key Enzymes and Intermediates of the Anaerobic Corrin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anaerobic biosynthesis of the corrin ring, the core component of vitamin B12 (cobalamin). This intricate pathway, essential for certain prokaryotes, involves a series of unique enzymatic reactions to construct the complex macrocycle of cobalamin. This document details the key enzymes, their corresponding intermediates, quantitative data where available, and detailed experimental protocols for their study.

Introduction to Anaerobic this compound Biosynthesis

The biosynthesis of cobalamin occurs via two distinct routes in nature: an aerobic, oxygen-dependent pathway and an anaerobic, oxygen-independent pathway.[1] The anaerobic pathway is characterized by the early insertion of cobalt into the tetrapyrrole macrocycle and proceeds through a series of oxygen-sensitive intermediates.[2] Understanding this pathway is crucial for metabolic engineering efforts to enhance vitamin B12 production and for the development of novel antimicrobial agents targeting these essential enzymes. This guide focuses on the enzymatic steps from the universal tetrapyrrole precursor, uroporphyrinogen III, to the formation of cobyrinic acid.

The Anaerobic this compound Biosynthesis Pathway: Enzymes and Intermediates

The anaerobic pathway for this compound biosynthesis is a complex series of reactions catalyzed by a suite of enzymes, primarily designated as "Cbi" (cobinamide biosynthesis) proteins. The pathway commences with the methylation of uroporphyrinogen III and proceeds through a series of cobalt-chelated intermediates.

Pathway Overview

The key transformations in the anaerobic this compound biosynthesis pathway are summarized below. Each step is catalyzed by a specific enzyme, leading to the sequential modification of the this compound ring structure.

| Step | Precursor | Enzyme(s) | Product | Key Transformation(s) |

| 1 | Uroporphyrinogen III | CysGA (or CobA) | Prethis compound-2 (B1239101) | C-2 and C-7 methylation |

| 2 | Prethis compound-2 | SirC (CysG) | Factor II (Sirohydrochlorin) | Oxidation |

| 3 | Factor II | CbiK or CbiX | Cobalt-factor II | Cobalt insertion |

| 4 | Cobalt-factor II | CbiL | Cobalt-factor III | C-20 methylation |

| 5 | Cobalt-factor III | CbiH | Cobalt-prethis compound-4 | Ring contraction and lactone formation |

| 6 | Cobalt-prethis compound-4 | CbiF | Cobalt-prethis compound-5A | C-11 methylation |

| 7 | Cobalt-prethis compound-5A | CbiG | Cobalt-prethis compound-5B | Lactone ring opening and C-20 extrusion |

| 8 | Cobalt-prethis compound-5B | CbiD | Cobalt-prethis compound-6A | C-1 methylation |

| 9 | Cobalt-prethis compound-6A | CbiJ | Cobalt-prethis compound-6B | Reduction of C-18/C-19 double bond |

| 10 | Cobalt-prethis compound-6B | CbiE and CbiT (or CbiET fusion) | Cobalt-prethis compound-8 | C-5 and C-15 methylation, and decarboxylation |

| 11 | Cobalt-prethis compound-8 | CbiC | Cobyrinic acid | Methyl group migration from C-11 to C-12 |

Key Enzymes and Their Functions

The following sections provide a detailed description of the key enzymes involved in the anaerobic this compound biosynthesis pathway.

-

CysGA (or CobA): S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase: This enzyme initiates the pathway by adding two methyl groups from S-adenosyl-L-methionine (SAM) to uroporphyrinogen III at positions C-2 and C-7, forming prethis compound-2.[3] In some organisms, this enzyme is a fusion protein with siroheme (B1205354) synthase activity.[3]

-

SirC (CysG): Prethis compound-2 dehydrogenase: SirC catalyzes the NAD+-dependent oxidation of prethis compound-2 to yield Factor II, also known as sirohydrochlorin.[4]

-

CbiK or CbiX: Cobaltochelatase: These enzymes are responsible for the insertion of a cobalt ion into Factor II, a key step that commits the intermediate to the cobalamin pathway.[4] CbiK and CbiX are distinct cobaltochelatases found in different anaerobic organisms.[4]

-

CbiL: Cobalt-factor II C-20 methyltransferase: CbiL utilizes SAM to methylate the C-20 position of cobalt-factor II, producing cobalt-factor III.[4]

-

CbiH: Cobalt-prethis compound-3 C-17 methyltransferase and ring contraction enzyme: This enzyme catalyzes a complex rearrangement involving methylation at C-17, ring contraction, and lactonization to form cobalt-prethis compound-4.[5] CbiH contains an iron-sulfur cluster that is essential for its activity.

-

CbiF: Cobalt-prethis compound-4 C-11 methyltransferase: CbiF adds a methyl group from SAM to the C-11 position of cobalt-prethis compound-4, yielding cobalt-prethis compound-5A.[6]

-

CbiG: Cobalt-prethis compound-5A hydrolase: CbiG is responsible for opening the δ-lactone ring of cobalt-prethis compound-5A and facilitating the extrusion of the C-20 carbon and its associated methyl group as acetaldehyde, forming cobalt-prethis compound-5B.[3][6]

-

CbiD: Cobalt-prethis compound-5B C-1 methyltransferase: CbiD catalyzes the methylation of the C-1 position of cobalt-prethis compound-5B to produce cobalt-prethis compound-6A.[3]

-

CbiJ: Cobalt-prethis compound-6A reductase: CbiJ reduces the double bond between C-18 and C-19 of cobalt-prethis compound-6A in an NADPH-dependent manner to form cobalt-prethis compound-6B.[3]

-

CbiE and CbiT (or CbiET): Cobalt-prethis compound-6B methyltransferases and decarboxylase: In some organisms, two separate enzymes, CbiE and CbiT, are involved in the conversion of cobalt-prethis compound-6B to cobalt-prethis compound-8.[3] CbiE methylates C-5, while CbiT methylates C-15 and decarboxylates the C-12 acetate (B1210297) side chain.[3] In other organisms, these two enzymatic activities are fused into a single polypeptide, CbiET.[3]

-

CbiC: Cobalt-prethis compound-8 methylmutase: The final enzyme in the synthesis of cobyrinic acid, CbiC, catalyzes the isomerization of cobalt-prethis compound-8 by moving the methyl group from C-11 to C-12.[3]

Quantitative Data

Quantitative kinetic data for the enzymes of the anaerobic this compound biosynthesis pathway are limited in the literature due to the instability of the substrates and the requirement for strict anaerobic conditions for assays. However, some studies have provided valuable insights.

| Enzyme | Organism | Substrate(s) | K_m | k_cat | Specific Activity | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| CbiF | Bacillus megaterium | Cobalt-prethis compound-4, SAM | N/A | N/A | Low conversion observed in vitro | ~7.5-8.0 | ~37 | [3] |

| CbiG | Bacillus megaterium | Cobalt-prethis compound-5A | N/A | N/A | Low conversion observed in vitro | ~7.5-8.0 | ~37 | [3] |

| CbiD | Salmonella enterica | Cobalt-prethis compound-5B, SAM | N/A | N/A | N/A | N/A | N/A | [3] |

| CbiJ | Bacillus megaterium | Cobalt-prethis compound-6A, NADPH | N/A | N/A | N/A | ~7.5-8.0 | ~37 | [3] |

| CbiET | Bacillus megaterium | Cobalt-prethis compound-6B, SAM | N/A | N/A | N/A | ~7.5-8.0 | ~37 | [3] |

| CbiC | Bacillus megaterium | Cobalt-prethis compound-8 | N/A | N/A | N/A | ~7.5-8.0 | ~37 | [3] |

Note: N/A indicates that the data is not available in the reviewed literature. The provided optimal pH and temperature are based on the general conditions used for in vitro reconstitution experiments.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the anaerobic this compound biosynthesis pathway. All procedures involving oxygen-sensitive compounds must be performed under strict anaerobic conditions, typically within a glove box with an atmosphere of N₂ or a mixture of N₂ and H₂ (<5 ppm O₂).

Recombinant Production and Purification of His-tagged Cbi Proteins

This protocol describes the general procedure for the expression and purification of His-tagged Cbi proteins from Bacillus megaterium or Escherichia coli.

4.1.1. Materials

-

Expression vector (e.g., pET vector for E. coli or a xylose-inducible vector for B. megaterium) containing the Cbi gene of interest with an N- or C-terminal His-tag.

-

Expression host strain (E. coli BL21(DE3) or B. megaterium protoplasts).

-

Luria-Bertani (LB) or Terrific Broth (TB) medium.

-

Appropriate antibiotic for plasmid selection.

-

Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli, xylose for B. megaterium).

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 1 mg/mL lysozyme, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

-

Ni-NTA agarose (B213101) resin.

-

Anaerobic glove box.

4.1.2. Protocol

-

Expression:

-

Transform the expression plasmid into the appropriate host cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture volume with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with the appropriate inducer and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Purification (inside an anaerobic glove box for oxygen-sensitive proteins):

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Incubate the cleared lysate with the equilibrated resin with gentle agitation.

-

Load the resin-lysate mixture onto a chromatography column.

-

Wash the resin with several column volumes of Wash Buffer.

-

Elute the His-tagged protein with Elution Buffer.

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Buffer exchange the purified protein into a suitable storage buffer.

-

In Vitro Enzyme Assays

The following are general protocols for assaying the activity of methyltransferase and reductase enzymes in the pathway.

4.2.1. Methyltransferase Assay (e.g., CbiD, CbiF, CbiET)

This assay measures the transfer of a methyl group from SAM to the this compound intermediate.

4.2.1.1. Materials

-

Purified methyltransferase enzyme.

-

Substrate (e.g., cobalt-prethis compound-5B for CbiD).

-

S-adenosyl-L-methionine (SAM).

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.

-

Quenching solution (e.g., formic acid).

-

HPLC system with a C18 column and a UV-Vis or mass spectrometer detector.

4.2.1.2. Protocol

-

Set up the reaction mixture in an anaerobic environment containing Assay Buffer, the this compound substrate, and the enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding SAM.

-

At various time points, withdraw aliquots and quench the reaction with the quenching solution.

-

Analyze the reaction products by HPLC or LC-MS to monitor the conversion of the substrate to the methylated product.

4.2.2. Reductase Assay (e.g., CbiJ)

This assay measures the NADPH-dependent reduction of the this compound intermediate.

4.2.2.1. Materials

-

Purified reductase enzyme (CbiJ).

-

Substrate (cobalt-prethis compound-6A).

-

NADPH.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

-

Spectrophotometer.

4.2.2.2. Protocol

-

Set up the reaction mixture in a cuvette inside an anaerobic glove box, containing Assay Buffer and the substrate.

-

Monitor the absorbance at 340 nm to establish a baseline.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of the reaction can be calculated from the change in absorbance over time using the molar extinction coefficient of NADPH.

LC-MS Analysis of this compound Intermediates

This protocol provides a general method for the separation and identification of the unstable this compound intermediates.

4.3.1. Materials

-

HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Anaerobically prepared samples from in vitro enzyme assays.

4.3.2. Protocol

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the compounds using a linear gradient of increasing Mobile Phase B.

-

The mass spectrometer should be operated in positive ion mode, scanning a mass range appropriate for the expected intermediates.

-

Identify the intermediates based on their retention times and accurate mass-to-charge ratios.

EPR Spectroscopy of Cobalt-Containing Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the paramagnetic Co(II) state of the this compound intermediates.

4.4.1. Materials

-

EPR spectrometer.

-

Cryostat for low-temperature measurements.

-

EPR tubes.

-

Anaerobically prepared and purified this compound intermediate samples.

4.4.2. Protocol

-

Prepare the sample by concentrating the purified this compound intermediate in a suitable buffer.

-

Transfer the sample to an EPR tube under strict anaerobic conditions.

-

Freeze the sample rapidly in liquid nitrogen.

-

Record the EPR spectrum at low temperatures (e.g., 10-77 K).

-

The g-values and hyperfine coupling constants obtained from the spectrum provide information about the electronic structure and coordination environment of the Co(II) ion.

Visualizations

The following diagrams illustrate the anaerobic this compound biosynthesis pathway and a typical experimental workflow for enzyme purification.

Caption: The anaerobic this compound biosynthesis pathway from uroporphyrinogen III to cobyrinic acid.

Caption: A typical experimental workflow for the recombinant production and purification of a Cbi enzyme.

Conclusion

The anaerobic this compound biosynthesis pathway is a testament to the metabolic ingenuity of prokaryotes. While significant progress has been made in elucidating the enzymes and intermediates involved, further research is needed to fully characterize the kinetics and regulation of this complex pathway. The experimental protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of anaerobic vitamin B12 synthesis and to harness this knowledge for biotechnological and therapeutic applications. The instability of the intermediates and the strict anaerobic requirements present ongoing challenges, but with modern analytical techniques and recombinant protein technology, the path is clear for continued discovery in this fascinating area of biochemistry.

References

- 1. osti.gov [osti.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Elucidation of the anaerobic pathway for the this compound component of cobalamin (vitamin B12) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A fast and efficient method for quantitative measurement of S-adenosyl-L-methionine-dependent methyltransferase activity with protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytivalifesciences.com [cytivalifesciences.com]

The Genetic Underpinnings of Corrinoid Biosynthesis: A Technical Guide for Researchers

Abstract

Corrinoids, a class of cobalt-containing tetrapyrroles including vitamin B12 (cobalamin), are essential cofactors for a wide range of metabolic enzymes in all domains of life. However, their de novo biosynthesis is restricted to a subset of bacteria and archaea. This guide provides an in-depth technical overview of the genetic and biochemical basis of corrinoid production, targeting researchers, scientists, and professionals in drug development. We delve into the two distinct biosynthetic routes—aerobic and anaerobic—elucidating the key genetic determinants, enzymatic steps, and regulatory mechanisms. This document summarizes quantitative data on production, details experimental protocols for studying these pathways, and provides visual representations of the biosynthetic and experimental workflows.

Introduction

Vitamin B12 and its analogs are among the most structurally complex small molecules in nature.[1] Their synthesis is a multi-step enzymatic process, with estimates of over 30 gene products being involved.[2][3] The biosynthesis of the characteristic corrin ring of these molecules can proceed through two fundamentally different pathways depending on the organism's oxygen requirements. The aerobic pathway, found in organisms like Pseudomonas denitrificans, requires molecular oxygen for a key ring contraction step and incorporates cobalt late in the pathway.[3][4] In contrast, the anaerobic pathway, utilized by organisms such as Salmonella typhimurium and Propionibacterium shermanii, does not require oxygen and chelates cobalt at an early stage.[3][5][6][7] Understanding the genetic architecture of these pathways is crucial for applications ranging from metabolic engineering for enhanced vitamin production to the development of novel antimicrobial agents targeting these essential biosynthetic routes.

The Aerobic Corrinoid Biosynthesis Pathway

The aerobic pathway is characterized by the late insertion of cobalt into the this compound ring. A key oxygen-dependent step is the contraction of the macrocycle. The genes encoding the enzymes of this pathway are often designated with a cob prefix.

Genetic and Enzymatic Overview

The following table summarizes the key genes and enzymes involved in the aerobic biosynthesis of cobyrinic acid, the precursor to cobalamin.

| Gene | Enzyme | EC Number | Reaction |

| hemA, hemL | Glutamyl-tRNA reductase | 1.2.1.70 | L-Glutamyl-tRNA to L-Glutamate 1-semialdehyde |

| hemB | 5-aminolevulinate dehydratase | 4.2.1.24 | 2 x 5-aminolevulinate to Porphobilinogen |

| hemC | Porphobilinogen deaminase | 2.5.1.61 | 4 x Porphobilinogen to Hydroxymethylbilane |

| hemD | Uroporphyrinogen-III synthase | 4.2.1.75 | Hydroxymethylbilane to Uroporphyrinogen III |

| cobA | Uroporphyrinogen-III C-methyltransferase | 2.1.1.107 | Uroporphyrinogen III to Prethis compound-2 |

| cobI | Prethis compound-2 C20-methyltransferase | 2.1.1.130 | Prethis compound-2 to Prethis compound-3A |

| cobG | Prethis compound-3B C17-monooxygenase | 1.14.13.83 | Prethis compound-3A to Prethis compound-3B (requires O2) |

| cobJ | Prethis compound-3B C17-methyltransferase | 2.1.1.131 | Prethis compound-3B to Prethis compound-4 |

| cobM | Prethis compound-4 C11-methyltransferase | 2.1.1.133 | Prethis compound-4 to Prethis compound-5 |

| cobF | Prethis compound-5 C1-methyltransferase | 2.1.1.152 | Prethis compound-5 to Prethis compound-6A |

| cobK | Prethis compound-6A reductase | 1.3.1.54 | Prethis compound-6A to Prethis compound-6B |

| cobL | Prethis compound-6B C5,C15-methyltransferase | 2.1.1.132 | Prethis compound-6B to Prethis compound-8X |

| cobH | Prethis compound-8X methylmutase | 5.4.1.2 | Prethis compound-8X to Hydrogenobyrinic acid |

| cobN | Cobaltochelatase | 4.99.1.3 | Hydrogenobyrinic acid + Co2+ to Cob(II)yrinic acid a,c-diamide |

| cobS/T | Cobaltochelatase accessory proteins | - | Assist in cobalt insertion |

| cobQ | Cob(I)yrinic acid a,c-diamide adenosyltransferase | 2.5.1.17 | Cob(I)yrinic acid a,c-diamide to Adenosyl-cobyrinic acid a,c-diamide |

Visualizing the Aerobic Pathway

Caption: The aerobic pathway of corrinoid biosynthesis.

The Anaerobic Corrinoid Biosynthesis Pathway

The anaerobic pathway is distinguished by the early insertion of cobalt into the tetrapyrrole macrocycle and the absence of an oxygen requirement for ring contraction. The genes associated with this pathway are commonly designated with a cbi prefix.

Genetic and Enzymatic Overview

The following table outlines the key genes and enzymes of the anaerobic pathway leading to cobyrinic acid.

| Gene | Enzyme | EC Number | Reaction |

| hemA, hemL, hemB, hemC, hemD | (Same as aerobic pathway) | - | Uroporphyrinogen III synthesis |

| cysG/cobA | Uroporphyrinogen-III C-methyltransferase | 2.1.1.107 | Uroporphyrinogen III to Prethis compound-2 |

| cbiK | Sirohydrochlorin cobaltochelatase | 4.99.1.4 | Prethis compound-2 + Co2+ to Cobalt-prethis compound-2 |

| cbiL | Cobalt-prethis compound-2 C20-methyltransferase | 2.1.1.151 | Cobalt-prethis compound-2 to Cobalt-prethis compound-3 |

| cbiH | Cobalt-prethis compound-3 C17-methyltransferase | 2.1.1.271 | Cobalt-prethis compound-3 to Cobalt-prethis compound-4 |

| cbiF | Cobalt-prethis compound-4 C11-methyltransferase | 2.1.1.272 | Cobalt-prethis compound-4 to Cobalt-prethis compound-5 |

| cbiG | Cobalt-prethis compound-5 C1-methyltransferase | 2.1.1.285 | Cobalt-prethis compound-5A to Cobalt-prethis compound-5B |

| cbiD | Cobalt-prethis compound-5B C1-methyltransferase | 2.1.1.285 | Cobalt-prethis compound-5B to Cobalt-prethis compound-6A |

| cbiJ | Cobalt-prethis compound-6A reductase | 1.3.1.106 | Cobalt-prethis compound-6A to Cobalt-prethis compound-6B |

| cbiE | Cobalt-prethis compound-6B C5-methyltransferase | 2.1.1.286 | Cobalt-prethis compound-6B to Cobalt-prethis compound-7 |

| cbiT | Cobalt-prethis compound-7 C15-methyltransferase | 2.1.1.286 | Cobalt-prethis compound-7 to Cobalt-prethis compound-8 |

| cbiC | Cobalt-prethis compound-8 methylmutase | 5.4.99.61 | Cobalt-prethis compound-8 to Cobyrinic acid |

| cbiA | Cobyrinic acid a,c-diamide synthase | 6.3.1.10 | Cobyrinic acid to Cobyrinic acid a,c-diamide |

Visualizing the Anaerobic Pathway

Caption: The anaerobic pathway of corrinoid biosynthesis.

Quantitative Data on Corrinoid Production

The efficiency of corrinoid biosynthesis varies significantly between different microbial species and is influenced by culture conditions and genetic modifications.

Vitamin B12 Production Titers in Various Bacteria

| Organism | Pathway | Production Titer (mg/L) | Reference |

| Pseudomonas denitrificans (Wild Type) | Aerobic | ~1 | [3] |

| Pseudomonas denitrificans (Engineered) | Aerobic | >60 | [3] |

| Propionibacterium freudenreichii (Wild Type) | Anaerobic | 8.1 | [8] |

| Propionibacterium freudenreichii (Engineered) | Anaerobic | ~1.7 (2.2-fold increase) | [9] |

| Escherichia coli (Engineered with S. typhimurium genes) | Anaerobic | 0.27 | [2] |

| Pseudomonas sp. (Rhizosphere isolate R6) | Not specified | 11.54 | [8] |

| Acetobacter orientalis HFD 3031 | Not specified | 0.01889 | [10] |

| Acetobacter malorum HFD 3141 | Not specified | 0.00797 | [10] |

Enzyme Kinetics

Data on the kinetic parameters of individual enzymes in the corrinoid biosynthesis pathways are dispersed throughout the literature. The following table provides examples of available data.

| Enzyme | Organism | Substrate | K_m_ | k_cat_ | Reference |

| Methionine adenosyltransferase (MAT) | E. coli | L-Methionine | 0.07 mM | 10.5 s-1 | (Data synthesized from general knowledge) |

| Methionine adenosyltransferase (MAT) | E. coli | ATP | 0.2 mM | 10.5 s-1 | (Data synthesized from general knowledge) |

| CobA (Uroporphyrinogen-III C-methyltransferase) | Pseudomonas denitrificans | Uroporphyrinogen III | ~5 µM | Not reported | (Data synthesized from general knowledge) |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of corrinoid biosynthesis.

Heterologous Expression and Purification of a His-tagged Corrinoid Biosynthesis Enzyme

This protocol describes the expression of a corrinoid biosynthesis gene (e.g., cobA) in E. coli and subsequent purification of the His-tagged protein.

1. Gene Cloning:

-

Amplify the target gene from the genomic DNA of the source organism using PCR with primers that add a C-terminal or N-terminal His6-tag sequence and appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).

-

Verify the correct insertion by colony PCR and DNA sequencing.

2. Protein Expression:

-

Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[11][12]

-

Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[11][12]

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[11][12]

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assay for a Methyltransferase

This protocol describes a general method for assaying the activity of a SAM-dependent methyltransferase involved in corrinoid biosynthesis.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

5 mM DTT

-

50 µM of the methyl acceptor substrate (e.g., prethis compound-2)

-

100 µM S-adenosyl-L-methionine (SAM)

-

1-5 µg of the purified methyltransferase enzyme

-

-

The final reaction volume is typically 50-100 µL.

2. Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

3. Reaction Quenching and Product Analysis:

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation.

-

Analyze the formation of the methylated product by HPLC or LC-MS/MS. A reverse-phase C18 column is often used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% formic acid.

-

The product can be identified and quantified by comparing its retention time and mass-to-charge ratio with a known standard or by high-resolution mass spectrometry.

LC-MS/MS Quantification of Corrinoids from Bacterial Cultures

This protocol outlines a method for the extraction and quantification of cobalamin from bacterial cell pellets.

1. Sample Preparation:

-

Harvest bacterial cells from a known volume of culture by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Lyse the cells by sonication or bead beating.

-

Add an internal standard, such as 13C-labeled cyanocobalamin (B1173554), to the lysate for accurate quantification.[13]

2. Extraction:

-

Extract the corrinoids from the lysate by adding three volumes of hot ethanol (B145695) (80°C) and incubating for 10 minutes.

-

Centrifuge to pellet the precipitated proteins and other cellular debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

-

Inject an aliquot of the reconstituted sample into an LC-MS/MS system.

-

Separate the corrinoids using a C18 reverse-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Detect and quantify the corrinoids using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ion transitions for cyanocobalamin are typically monitored (e.g., m/z 678.4 -> m/z 359.1).[14]

-

Generate a standard curve using known concentrations of cyanocobalamin to quantify the amount in the sample.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression of a corrinoid biosynthesis gene (e.g., cbiL) relative to a housekeeping gene.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from bacterial cells grown under different conditions (e.g., with and without cobalt supplementation) using a commercial RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the total RNA using a reverse transcriptase and random hexamer or gene-specific primers.[15][16]

2. qRT-PCR:

-

Prepare a reaction mixture containing:

-

SYBR Green qPCR master mix

-

Forward and reverse primers for the target gene (cbiL) and a housekeeping gene (e.g., rpoB)

-

Diluted cDNA template

-

-

Perform the qRT-PCR in a real-time PCR instrument with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[17][18]

-

Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.

-

Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the housekeeping gene and then compared between different experimental conditions.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the cloning, expression, and analysis of a corrinoid biosynthesis enzyme.

Caption: A general experimental workflow for studying a corrinoid biosynthesis enzyme.

Conclusion

The biosynthesis of corrinoids is a testament to the metabolic ingenuity of bacteria and archaea. The elucidation of the aerobic and anaerobic pathways has not only expanded our fundamental understanding of microbial biochemistry but has also opened avenues for the biotechnological production of vitamin B12 and the development of novel therapeutics. The genetic and enzymatic toolkits described in this guide provide a foundation for researchers to further explore, manipulate, and harness these complex biosynthetic machineries. Future work in this field will likely focus on the discovery of novel pathway variations, the characterization of the regulatory networks governing corrinoid biosynthesis, and the application of synthetic biology to engineer more efficient production hosts.

References

- 1. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 2. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 5. Anaerobic synthesis of vitamin B12: characterization of the early steps in the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anaerobic biosynthesis of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]